molecular formula C5H7NO4 B8262867 Ethyl 3-nitroacrylate

Ethyl 3-nitroacrylate

Cat. No.: B8262867
M. Wt: 145.11 g/mol
InChI Key: HOTCCRPFEOUSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-nitroacrylate is an organic compound with the molecular formula C5H7NO4. It is a nitroalkene, characterized by the presence of both nitro and ester functional groups. This compound is known for its high electrophilic reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-nitroacrylate can be synthesized through various methods. One common approach involves the nitration of ethyl acrylate. Another method includes the reaction of this compound with halogens such as chlorine or bromine, followed by dehydrohalogenation to yield ethyl Z-3-halo-3-nitroacrylates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where ethyl acrylate is treated with nitric acid under controlled conditions. The reaction is carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 3-nitroacrylate involves its high electrophilic reactivity, which allows it to participate in various nucleophilic addition reactions. The nitro group enhances the electrophilicity of the double bond, facilitating reactions with nucleophiles. This reactivity is crucial for its role in forming complex molecular structures .

Properties

IUPAC Name

ethyl 3-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-2-10-5(7)3-4-6(8)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTCCRPFEOUSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-nitroacrylate
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Ethyl 3-nitroacrylate
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Ethyl 3-nitroacrylate
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Ethyl 3-nitroacrylate
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Ethyl 3-nitroacrylate
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Ethyl 3-nitroacrylate

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